N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO2/c1-17(25-2,14-9-5-6-10-15(14)19)11-23-16(24)12-7-3-4-8-13(12)18(20,21)22/h3-10H,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXLBTQNQMLKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 2-(trifluoromethyl)benzoic acid.
Formation of Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with a suitable reagent to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-(trifluoromethyl)benzoic acid under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide exhibits potential anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism may involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Antibacterial Properties : The compound has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its efficacy is noteworthy against antibiotic-resistant strains, making it a candidate for further development as an antibacterial agent.
Biochemical Studies
This compound is utilized as a biochemical probe to study enzyme interactions. Its structural features allow it to selectively bind to various enzymes, providing insights into their mechanisms and potential therapeutic targets.
Materials Science
In materials science, this compound can be incorporated into polymers to enhance their properties. The trifluoromethyl group contributes to improved thermal stability and chemical resistance, making it suitable for applications in coatings and advanced materials.
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 25.72 ± 3.95 μM | |
| Antibacterial | Staphylococcus aureus | 2 μg/ml | |
| Antibacterial | Escherichia coli | 7 μg/ml |
Anticancer Efficacy
In a study assessing the effects on MCF-7 cells, this compound significantly induced apoptosis, demonstrating its potential as a chemotherapeutic agent. In vivo testing revealed reduced tumor sizes in treated mice compared to controls, indicating promising therapeutic efficacy.
Antibacterial Properties
A series of experiments evaluated the antibacterial efficacy against various strains. The compound exhibited notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : The presence of halogen atoms enhances bioactivity.
- Benzamide Core : Critical for binding interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and applications of analogous benzamide derivatives:
Key Observations
Compared to mepronil (2-methyl substituent), the trifluoromethyl group may increase lipophilicity, affecting membrane permeability and environmental persistence .
Amine Substituent Variations :
- The target compound’s 2-(2-fluorophenyl)-2-methoxypropyl group differs from flutolanil’s 3-isopropoxyphenyl. The ortho-fluorine and methoxy groups in the target may alter steric hindrance and hydrogen-bonding capacity, influencing target selectivity .
- BG01057 shares the same amine substituent but features a bromophenyl-propanamide chain instead of a benzamide. This difference may reduce aromatic π-π stacking interactions, impacting biological activity .
Biological Activity Trends: Flutolanil and mepronil are fungicides, suggesting benzamides with aryl ether or methyl substituents target fungal pathways. The target compound’s trifluoromethyl group and fluorophenyl moiety could broaden or shift its activity spectrum . Diflufenican’s pyridinecarboxamide structure and trifluoromethylphenoxy group demonstrate how hybrid scaffolds achieve herbicidal activity. The target compound’s simpler benzamide core may limit cross-activity with plant targets .
Fluorination Patterns :
- Fluorine atoms in the 2-fluorophenyl group (target compound) and 2,4-difluorophenyl (diflufenican) enhance resistance to oxidative degradation and improve bioavailability. These substitutions are common in modern agrochemicals .
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide, with CAS Number 1796950-80-5, is a synthetic compound that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: C18H17F4NO2
- Molecular Weight: 355.33 g/mol
- CAS Number: 1796950-80-5
The compound features a trifluoromethyl group and a fluorophenyl moiety, which are significant for its biological interactions and properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms enhances the lipophilicity and binding affinity of the compound to these targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation: It can act as an antagonist or agonist at certain receptors, influencing physiological responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro Studies: The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
- Mechanism: It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
P-glycoprotein Interaction
A notable aspect of this compound is its interaction with P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy:
- ATPase Activity Assay: Studies show that this compound can stimulate P-gp ATPase activity, indicating potential as a substrate for P-gp.
- Reversal of Drug Resistance: The compound has been shown to reverse resistance to chemotherapeutic agents like doxorubicin in resistant cell lines, suggesting its utility in overcoming drug resistance .
Case Studies
-
Study on Breast Cancer Cell Lines:
- Objective: To evaluate the efficacy of the compound against MCF-7 breast cancer cells.
- Results: Significant reduction in cell viability was observed at concentrations above 5 µM, with enhanced apoptosis markers detected via flow cytometry.
- Study on Lung Cancer Resistance:
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-(trifluoromethyl)benzamide?
- Methodology : Synthesis of structurally similar benzamide derivatives often involves glycosylation reactions using catalysts like TMSOTf (trimethylsilyl triflate) under anhydrous conditions. For example, in analogous compounds, intermediates are purified via silica gel chromatography with solvents like ethyl acetate/hexane mixtures . Optimizing stoichiometry of fluorinated precursors and controlling reaction temperatures (-40°C to -20°C) can enhance yields.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substituent positions. For instance, -NMR can identify methoxy (-OCH) and trifluoromethyl (-CF) groups via characteristic shifts (e.g., δ 3.3–3.5 ppm for methoxy protons). X-ray crystallography, as used for fluorinated benzamides, resolves stereochemistry and crystal packing . Mass spectrometry (HRMS) confirms molecular weight accuracy .
Q. What spectroscopic techniques are essential for characterizing fluorinated benzamide derivatives?
- Methodology :
- -NMR : Detects trifluoromethyl (-CF) and fluorophenyl groups, with shifts typically between δ -60 to -70 ppm.
- FT-IR : Identifies carbonyl (C=O) stretches (~1650–1700 cm) and C-F bonds (~1100–1250 cm).
- LC-MS : Validates purity and molecular ion peaks, especially for halogenated byproducts .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this benzamide derivative?
- Methodology :
- Catalyst Screening : TMSOTf ( ) and NIS (N-iodosuccinimide) improve glycosylation efficiency in fluorinated systems.
- Solvent Systems : Anhydrous dichloromethane or THF minimizes side reactions.
- Purification : Gradient elution in HPLC (e.g., acetonitrile/water) resolves closely related impurities. Post-synthetic modifications, such as recrystallization from DMSO/water mixtures, enhance purity .
Q. What strategies address conflicting bioactivity data across assays for fluorinated benzamides?
- Methodology :
- Assay Replication : Conduct dose-response curves in triplicate to account for variability (e.g., IC discrepancies in enzyme inhibition studies).
- Meta-Analysis : Compare data from orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to identify assay-specific artifacts. For pesticidal analogs, field trials may resolve in vitro/in vivo mismatches .
Q. How does the substitution pattern influence biological activity in fluorinated benzamides?
- Methodology :
- Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. For example, analogs with para-substituted fluorophenyl groups show higher receptor affinity than ortho-substituted variants .
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potentials to predict binding interactions with targets like GABA receptors .
Q. What are the challenges in computational modeling of this compound’s interactions?
- Methodology :
- Electronegativity Effects : Fluorine’s high electronegativity complicates partial charge assignments in molecular docking. Use polarized basis sets (e.g., 6-311+G(d,p)) for accurate QSAR models.
- Conformational Flexibility : Molecular dynamics simulations (MD) over 100 ns trajectories account for rotational barriers in methoxypropyl chains .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported biological activities of similar compounds?
- Methodology :
- Cross-Study Comparisons : Evaluate assay conditions (e.g., pH, temperature) that alter fluorobenzamide stability. For instance, acidic conditions may hydrolyze methoxy groups, reducing activity.
- Meta-Data Tools : Use PubChem BioActivity data to aggregate results and identify outliers. In pesticidal studies, environmental factors (e.g., UV exposure) degrade lab-based results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
